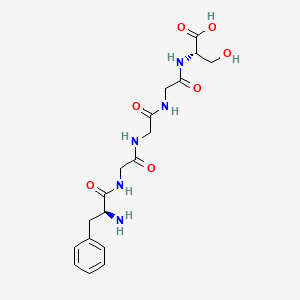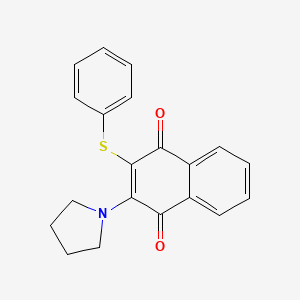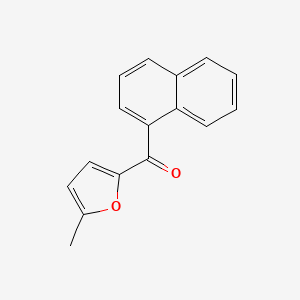![molecular formula C13H19N3O3 B14231075 N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide CAS No. 593251-96-8](/img/structure/B14231075.png)
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring attached to a heptyl chain with a hydroxyamino and oxo functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with 7-amino-7-oxoheptanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of gene expression. This results in cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other cellular pathways, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
- N-Hydroxy-7-(4-dimethylaminobenzoyl)aminoheptanamide
Uniqueness
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide is unique due to its specific structure, which combines a pyridine ring with a heptyl chain containing both hydroxyamino and oxo functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
593251-96-8 |
|---|---|
Molekularformel |
C13H19N3O3 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N-[7-(hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H19N3O3/c17-12(16-19)8-3-1-2-5-10-15-13(18)11-7-4-6-9-14-11/h4,6-7,9,19H,1-3,5,8,10H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
FLSFXDXAIRHDHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)


![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)



![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
